(5-Methoxy-1H-indol-1-yl)(2-methoxyphenyl)methanone
Description
Properties
CAS No. |
820234-18-2 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
(5-methoxyindol-1-yl)-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H15NO3/c1-20-13-7-8-15-12(11-13)9-10-18(15)17(19)14-5-3-4-6-16(14)21-2/h3-11H,1-2H3 |
InChI Key |
SZIFEPXICBCZBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)C(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of (5-Methoxy-1H-indol-1-yl)(2-methoxyphenyl)methanone involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction typically requires methanesulfonic acid as a catalyst and methanol as the solvent. The product is then purified through recrystallization.
Chemical Reactions Analysis
(5-Methoxy-1H-indol-1-yl)(2-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the indole nitrogen or the aromatic ring, often using halogenating agents or nucleophiles.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Methoxy-1H-indol-1-yl)(2-methoxyphenyl)methanone involves its interaction with melatonin receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes such as sleep regulation and immune response . The molecular targets include G-protein-coupled receptors MT1 and MT2 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Regioisomers
Key structural analogs include:
Key Observations :
- Indole Substitution: Moving the methoxy group from the indole’s 1-position (target compound) to the 3-position (RCS-4) alters receptor binding profiles. For example, RCS-4 exhibits potent cannabinoid receptor CB1 agonism, while the target compound’s activity remains understudied .
Anti-Tubercular Activity:
- While the target compound lacks direct anti-tubercular data, structurally related 2-heterostyrylbenzimidazole derivatives (e.g., (3,4-diaminophenyl)(phenyl)methanone analogs) showed MIC values of 1.6–6.25 µg/mL against Mycobacterium tuberculosis H37Rv. Docking studies revealed interactions with pantothenate synthetase (PDB: 3IVX), a key enzyme in bacterial CoA biosynthesis .
Psychoactive Properties:
- The 2-methoxyphenyl group is a hallmark of synthetic cannabinoids like JWH-250 and RCS-4 isomers. These compounds bind to CB1 receptors, with EC₅₀ values ranging from 10–100 nM in GTPγS binding assays . The target compound’s lack of an alkyl chain (e.g., pentyl group) likely reduces cannabinoid receptor affinity, as seen in JWH-015 (EC₅₀ > 1 µM) .
Analytical Differentiation:
- Mass Spectrometry: RCS-4 isomers generate diagnostic ions at m/z 322.1802 ([C₂₁H₂₄NO₂⁺]) and m/z 135.0441 ([C₈H₇O₂⁺]), while the target compound’s fragmentation pattern would differ due to its distinct substitution ().
- Crystallography: The related compound (5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone crystallizes in a monoclinic system (space group P2₁/c) with hydrogen-bonded chains, aiding in structural validation ().
Biological Activity
(5-Methoxy-1H-indol-1-yl)(2-methoxyphenyl)methanone, often referred to as a derivative of indole, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic roles, and relevant case studies.
Chemical Structure and Properties
The compound features a methoxy-substituted indole moiety linked to a methoxyphenyl group via a carbonyl group. This specific substitution pattern contributes to its unique chemical and biological properties.
The biological activity of this compound is believed to involve interactions with various molecular targets, including receptors and enzymes:
- Receptor Binding : The compound may act as a ligand for melatonin receptors (MT1 and MT2), which are involved in regulating circadian rhythms and sleep patterns. This suggests potential applications in treating sleep disorders .
- Anticancer Activity : Similar compounds have been shown to disrupt microtubule dynamics, making them candidates for cancer chemotherapy. They can inhibit mitosis by binding to tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Biological Activities
Research indicates several promising biological activities associated with this compound:
- Antiviral Properties : Preliminary studies suggest that compounds with similar structures exhibit antiviral effects, potentially through modulation of immune responses.
- Antimicrobial Effects : The compound's structural analogs have demonstrated antimicrobial properties, indicating a possible role in combating bacterial infections.
- Neuroprotective Effects : Indolic compounds are often studied for their neuroprotective properties, which may be relevant for conditions such as Alzheimer's disease .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives:
Table 1: Summary of Biological Activities
Study Example
In a study investigating the effects of melatonin receptor ligands, it was found that compounds similar to this compound enhanced sleep quality in rodent models. The results indicated significant improvements in sleep duration and quality, suggesting a therapeutic role in sleep disorders .
Spectroscopic and Computational Analysis
To better understand the properties of this compound, researchers have employed various spectroscopic techniques:
- Spectroscopic Techniques : IR, UV-Vis, NMR spectroscopy has been utilized to elucidate the vibrational modes and electronic transitions within the molecule .
Table 2: Spectroscopic Data
| Technique | Observations |
|---|---|
| IR Spectroscopy | Characteristic peaks corresponding to functional groups were identified. |
| NMR Spectroscopy | Chemical shifts indicative of the indole structure were observed. |
Q & A
Q. Methodological Steps :
- Reaction Setup : Use anhydrous conditions with Lewis acids (e.g., AlCl₃) to facilitate acylation.
- Purification : Silica gel chromatography with gradient elution (hexane/ethyl acetate) to isolate the product .
- Yield Enhancement : Optimize stoichiometry of indole and benzoyl chloride derivatives.
How can researchers characterize the structural integrity and purity of this compound?
Basic Research Question
Characterization relies on spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Confirm regiochemistry via ¹H and ¹³C NMR. For example, indole C-3 proton signals typically appear at δ 7.8–8.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (theoretical: ~325.34 g/mol) and fragmentation patterns .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.
Advanced Tip : Pair LC-MS with diode-array detection to monitor byproducts and degradation .
What advanced techniques resolve structural ambiguities in crystallographic studies of this compound?
Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data (>1.0 Å) to resolve positional disorder or torsional strain in the methoxy and indole groups .
Q. Methodological Steps :
- Data Collection : Use synchrotron radiation for small crystals (<0.1 mm).
- Validation : Apply R-factor convergence (<0.05) and check for outliers using Coot .
- Case Study : A structurally similar indole-methanone derivative (Acta Cryst. E, 2012) required twinning correction during refinement .
How can researchers assess the compound’s biological activity, and what are key methodological pitfalls?
Advanced Research Question
In vitro assays like [³⁵S]GTPγS binding evaluate cannabinoid receptor affinity. For example, positional isomerism (e.g., 2-methoxy vs. 4-methoxy substitution) significantly impacts CB1/CB2 binding efficacy .
Q. Methodological Steps :
- Receptor Preparation : Use HEK-293 cells expressing human CB1/CB2 receptors.
- Binding Assay : Incubate with 0.5 nM [³⁵S]GTPγS and 10 µM test compound; quantify via scintillation counting .
- Pitfalls : Non-specific binding (address with 1% BSA in buffer) and metabolite interference (validate with LC-MS/MS).
How should researchers address discrepancies in pharmacological data across studies?
Advanced Research Question
Discrepancies often arise from substituent effects or assay conditions. For example, 5-methoxy indole derivatives show variable logP values (e.g., ~5.4 for alkylated analogs), affecting membrane permeability .
Q. Resolution Strategies :
- Meta-Analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to reference agonists like WIN 55,212-2 ).
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify critical binding residues (e.g., Lys192 in CB1) .
What computational tools predict the compound’s physicochemical properties and reactivity?
Advanced Research Question
Use density functional theory (DFT) to calculate:
- logP : Predicted ~4.2 (Schrödinger QikProp), aligning with experimental HPLC-derived values .
- Reactivity Sites : Identify electrophilic centers (e.g., ketone carbonyl) prone to nucleophilic attack.
Validation : Cross-check with experimental XLogP (~5.4 for analogs) and Hammett constants for methoxy substituents .
How does the compound’s stability vary under different storage conditions?
Advanced Research Question
Stability studies show degradation via hydrolysis (ketone to alcohol) or photooxidation. For example, analogs degrade by 15% after 30 days at 25°C in DMSO .
Q. Methodological Recommendations :
- Storage : -20°C under argon; avoid light using amber vials.
- Stability Monitoring : Track via ¹H NMR (disappearance of carbonyl proton at δ 8.1 ppm) .
What are the ethical and regulatory considerations for handling this compound in research?
Advanced Research Question
Due to structural similarity to synthetic cannabinoids (e.g., JWH-018), comply with Controlled Substances Act guidelines. Document DEA exemptions for research use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
